16-(furan-2-yl)-14-methyl-4-(2-methylphenyl)-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene
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Overview
Description
The compound 16-(furan-2-yl)-14-methyl-4-(2-methylphenyl)-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene is a complex organic molecule characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-(furan-2-yl)-14-methyl-4-(2-methylphenyl)-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of various functional groups through selective reactions. Common reagents used in these steps include organometallic compounds, catalysts, and protecting groups to ensure the desired regioselectivity and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
16-(furan-2-yl)-14-methyl-4-(2-methylphenyl)-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene: undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can target the double bonds within the tetracyclic structure, leading to partially or fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methyl groups, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the tetracyclic structure can produce saturated analogs.
Scientific Research Applications
16-(furan-2-yl)-14-methyl-4-(2-methylphenyl)-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 16-(furan-2-yl)-14-methyl-4-(2-methylphenyl)-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes or receptors, altering their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
16-(furan-2-yl)-14-methyl-4-(2-methylphenyl)-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene: can be compared with other tetracyclic compounds featuring similar functional groups, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and tetracyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H20N6O2 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
16-(furan-2-yl)-14-methyl-4-(2-methylphenyl)-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene |
InChI |
InChI=1S/C27H20N6O2/c1-16-9-6-7-12-19(16)24-29-25-23-22(20-13-8-14-34-20)21-17(2)30-33(18-10-4-3-5-11-18)27(21)35-26(23)28-15-32(25)31-24/h3-15,22H,1-2H3 |
InChI Key |
OTYNJGVCRZGSSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=NC4=C(C3=N2)C(C5=C(O4)N(N=C5C)C6=CC=CC=C6)C7=CC=CO7 |
Origin of Product |
United States |
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